Norvisnagin

Descripción

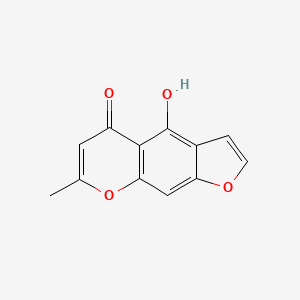

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H8O4 |

|---|---|

Peso molecular |

216.19 g/mol |

Nombre IUPAC |

4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C12H8O4/c1-6-4-8(13)11-10(16-6)5-9-7(12(11)14)2-3-15-9/h2-5,14H,1H3 |

Clave InChI |

XNJXARQRJIOYLC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3 |

SMILES canónico |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C=CO3 |

Origen del producto |

United States |

Occurrence and Isolation Methodologies of Norvisnagin

Advanced Isolation and Purification Techniques for Norvisnagin

Chromatographic Methodologies

Column Chromatography Approaches

Column chromatography is a cornerstone technique for the purification of individual compounds from complex extracts. juniperpublishers.com This method separates substances based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. juniperpublishers.comcabidigitallibrary.org For the isolation of this compound and related furanocoumarins, silica (B1680970) gel and alumina (B75360) are common stationary phases. uu.senih.gov

A documented method for the purification of this compound involves dissolving the product in benzene (B151609) and passing it through a column packed with activated alumina. nih.gov In the broader context of furanocoumarin isolation, silica gel column chromatography is frequently employed, where the crude extract is loaded onto the column and eluted with solvents of increasing polarity, a technique known as gradient elution. uu.se This process separates compounds based on their polarity, with less polar compounds eluting first.

Table 1: Column Chromatography Parameters for Furanocoumarin Isolation

| Parameter | Description | Example Application |

| Stationary Phase | The solid adsorbent material packed into the column. | Activated Alumina; Silica Gel uu.senih.gov |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that flows through the stationary phase. | Benzene; Hexane-Ethyl Acetate (B1210297) gradients uu.senih.gov |

| Principle | Separation based on differential adsorption of compounds to the stationary phase. | Polar compounds adsorb more strongly to polar stationary phases. |

Preparative Chromatography Techniques (e.g., MPLC, VLC)

For isolating larger quantities of a target compound, preparative chromatography techniques are employed. These methods are designed to handle larger sample loads than analytical chromatography.

Medium-Pressure Liquid Chromatography (MPLC) operates at pressures higher than gravity-fed column chromatography but lower than HPLC (typically up to 200 psi). researchgate.net It offers faster separations and higher resolution than standard column chromatography and is used to process milligrams to hundreds of grams of sample. researchgate.net MPLC is a popular method for the fractionation of natural product extracts. researchgate.netslideshare.net

Vacuum Liquid Chromatography (VLC) is another preparative technique that uses a vacuum to accelerate the flow of the mobile phase through a short, wide column packed with an adsorbent like silica gel. cabidigitallibrary.org It is often used as an initial fractionation step for crude plant extracts due to its speed and efficiency with relatively inexpensive materials. cabidigitallibrary.orgsavemyexams.com The process typically involves applying the extract to the column and eluting with a solvent gradient of increasing polarity, with the vacuum helping to pull the solvent through and dry the column between fractions. cabidigitallibrary.orgpurdue.edu

While these techniques are standard in natural product isolation, specific documented applications detailing the use of MPLC or VLC for the targeted isolation of this compound are not extensively reported in the reviewed literature. However, their utility for fractionating crude extracts from plants like Ammi visnaga makes them relevant preliminary steps to purify furanocoumarins prior to final purification by methods like HPLC. researchgate.netnih.gov

Paper Chromatography Applications

Paper chromatography is a simple, cost-effective analytical technique used to separate dissolved chemical substances by taking advantage of their different rates of migration across sheets of paper. chromtech.comtutoroot.com The paper, typically made of cellulose, acts as the stationary phase, while a solvent or mixture of solvents serves as the mobile phase, moving up the paper via capillary action. utm.my Separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases. bio-rad.com

This technique has been widely used for the analysis of various plant constituents, such as pigments, amino acids, and sugars. utm.my While it is a foundational chromatographic method, specific applications of paper chromatography for the analysis or isolation of this compound are not prominently featured in contemporary research literature, which tends to favor more advanced techniques like HPLC and LC-MS for higher resolution and sensitivity. uu.se

Extraction Methods in Natural Product Research

The initial step in isolating any natural product is its extraction from the raw source material. The choice and optimization of the extraction method are critical for maximizing the yield and purity of the target compound.

Modern Extraction Techniques (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction)

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, modern techniques have been developed. These methods are often more efficient and environmentally friendly.

Supercritical Fluid Extraction (SFE) primarily uses supercritical carbon dioxide (sc-CO₂), a state where CO₂ exhibits properties of both a liquid and a gas. utm.my By manipulating pressure and temperature, the solvating power of sc-CO₂ can be precisely controlled, allowing for selective extraction. It is considered a "green" technology because CO₂ is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. The polarity of sc-CO₂ can be increased by adding a co-solvent, such as ethanol, making it suitable for extracting moderately polar compounds like furanocoumarins.

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. researchgate.net The collapse of these bubbles near the plant material generates high localized pressure and temperature, disrupting cell walls and enhancing solvent penetration and mass transfer. This leads to significantly shorter extraction times and increased yields compared to conventional methods. tutoroot.com Key parameters to optimize in UAE include ultrasound power, frequency, temperature, and extraction time. researchgate.net

Dereplication Strategies in Natural Product Isolation for this compound

In natural product drug discovery, it is common to re-isolate known compounds. Dereplication is the process of rapidly identifying known substances in a crude extract at an early stage to avoid the time-consuming effort of isolating and characterizing compounds that have already been documented.

Modern dereplication strategies heavily rely on hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). In this approach, the crude extract is first separated by HPLC, and the eluting components are directly analyzed by a mass spectrometer. The mass spectrometer provides precise molecular weight and fragmentation data for each component. purdue.edu This information serves as a chemical fingerprint that can be rapidly searched against comprehensive natural product databases. If the molecular weight and fragmentation pattern of a compound in the extract match a known compound in the database, such as this compound, it is tentatively identified, or "dereplicated." This allows researchers to quickly prioritize novel compounds for full isolation and structural elucidation.

Synthetic and Biosynthetic Research of Norvisnagin

Chemical Synthesis Methodologies

The chemical synthesis of norvisnagin and its analogs involves various strategies, from building the core structure from simple precursors to modifying existing furochromones.

The total synthesis of this compound has been achieved through conventional methods that construct the furochromone skeleton systematically. One reported approach begins with phloroglucinaldehyde. The synthesis proceeds by first building the 2-methyl-γ-pyrone ring to yield 2-methyl-5,7-dihydroxy-chromone. Subsequently, the furan (B31954) moiety is constructed via a 7-carboxymethoxy ether intermediate, which then cyclizes to form the final this compound structure. wikipedia.orgwikiwand.com This method provides a foundational route to the core scaffold from basic chemical building blocks.

The this compound scaffold serves as a template for creating a variety of analogs through chemical modification, with a significant focus on Mannich bases. The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the molecule, often enhancing its biological properties. nih.govnrfhh.com Phenolic Mannich bases of this compound have been prepared through direct aminomethylation. nih.gov In these reactions, the hydroxyl group of this compound directs the substitution of an aminomethyl moiety onto the aromatic ring. nih.gov

Another derivatization strategy involves the chloromethylation of this compound to produce a 4-chloromethyl derivative. This intermediate can then react with various primary and secondary amines, such as morpholine, to yield a range of N-substituted analogs. researchgate.netscispace.comresearchgate.net These modifications aim to explore the structure-activity relationships of the furochromone core.

Table 1: Examples of Synthesized this compound Derivatives

| Parent Compound | Reaction Type | Reagents | Resulting Derivative Class | Reference(s) |

| This compound | Mannich Reaction | Formaldehyde, Secondary Amines (e.g., diethylamine, methylamine) | Phenolic Mannich Bases | nih.gov |

| This compound | Chloromethylation | Formaldehyde, HCl | 4-chloromethyl-norvisnagin | researchgate.net |

| 4-chloromethyl-norvisnagin | Nucleophilic Substitution | Primary and Secondary Amines (e.g., morpholine) | N-substituted aminomethyl derivatives | researchgate.netscispace.com |

| This compound | Etherification | Ethyl bromoacetate | Ester benzopyran derivative | researchgate.net |

This compound is structurally very similar to visnagin (B192663), differing only by a methoxy (B1213986) group. This relationship allows for the straightforward conversion of visnagin into this compound through demethylation. wikiwand.com A common and effective method involves treating visnagin with acids like hydrochloric acid or hydroiodic acid, which selectively cleaves the methyl ether to yield the corresponding hydroxyl group of this compound. clockss.orgias.ac.in The preparation of this compound from visnagin using hydrochloric acid has been reported to proceed with high efficiency, achieving yields of about 80%. ias.ac.in This conversion is a critical step in semi-synthetic routes that utilize readily available visnagin as a starting material for producing this compound and its derivatives. researchgate.netias.ac.in

The development of new synthetic methods for the furochromone scaffold is an active area of research, aiming for more efficient and versatile routes. nih.gov One innovative approach involves the thermal rearrangement of 4-furyl-4-hydroxycyclobutenones, which provides an efficient pathway to the furochromone core structure. acs.org Additionally, modern catalytic methods are being explored. For instance, palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied for the synthesis of chromone-3-carboxamides, demonstrating the potential of transition metal catalysis in functionalizing the chromone (B188151) system, which is central to furochromones. acs.org These advancements in synthetic methodology are crucial for generating structural diversity and enabling the synthesis of complex natural products and their analogs. researchgate.netresearchgate.net

Proposed Biosynthetic Pathways of this compound in Plants

The biosynthesis of furochromones like this compound in plants is a complex process involving multiple enzymatic steps. Research, particularly in plants from the Apiaceae family such as Ammi visnaga, Pimpinella monoica, and Saposhnikovia divaricata, has elucidated the key pathways. researchgate.netresearchgate.netias.ac.inekb.eg It is established that the furochromone skeleton is of mixed biosynthetic origin. The aromatic and pyrone rings are derived from the polyketide pathway, while the furan ring originates from the acetate-mevalonate pathway. ias.ac.in

Recent studies have dissected the complete biosynthetic pathway of major furochromones, identifying the specific enzymes that catalyze each step. researchgate.netresearchgate.net The pathway leading to this compound-related structures involves a series of coordinated enzymatic reactions.

The key enzymatic steps are:

Pentaketide Chromone Synthase (PCS): The pathway initiates with the condensation of malonyl-CoA, catalyzed by a PCS, to form the chromone core, noreugenin. researchgate.netresearchgate.net

Prenyltransferase (PT): A prenyltransferase then attaches an isoprenyl group to the chromone scaffold. This is a critical step, and SdPT from Saposhnikovia divaricata has been identified as the first prenyltransferase known to use chromones as a substrate. researchgate.net

Cyclase (CYP450): The isoprenyl group undergoes oxidative cyclization to form the furan ring. This reaction is catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net

Methyltransferase (OMT): O-methyltransferases are responsible for the methylation of hydroxyl groups on the furochromone skeleton. For example, in the biosynthesis of related compounds, an OMT catalyzes methylation at the C-5 position. researchgate.netresearchgate.net

Hydroxylase (CYP450): Additional hydroxyl groups can be introduced by other cytochrome P450 enzymes. researchgate.net

This sequence of enzymatic reactions highlights a sophisticated and highly regulated pathway for the production of furochromones in plants. researchgate.netmdpi.comnih.gov

Table 2: Key Enzymes in the Biosynthesis of Furochromone Scaffolds

| Enzyme Class | Abbreviation | Function in Biosynthesis | Substrate Example | Product Example | Reference(s) |

| Pentaketide Chromone Synthase | PCS | Forms the initial chromone ring structure. | Malonyl-CoA | Noreugenin | researchgate.netresearchgate.net |

| Prenyltransferase | PT | Adds an isoprenyl group to the chromone core. | Noreugenin | Peucenin | researchgate.net |

| Cytochrome P450 Cyclase | CYP450 | Catalyzes oxidative cyclization to form the furan ring. | Peucenin | Visamminol | researchgate.netresearchgate.net |

| O-methyltransferase | OMT | Adds a methyl group to a hydroxyl function. | Visamminol | 5-O-methylvisamminol | researchgate.netresearchgate.net |

| Cytochrome P450 Hydroxylase | CYP450 | Introduces a hydroxyl group to the molecule. | Norcimifugin | Cimifugin | researchgate.netresearchgate.net |

Precursor Identification and Pathway Elucidation for Related γ-Pyrones

While the specific biosynthetic pathway for this compound in plants like Ammi visnaga is not fully elucidated, research into structurally related γ-pyrone compounds, particularly in fungi, offers significant insights into potential precursors and mechanisms. The chromone core of this compound is a derivative of γ-pyrone. Many natural products containing a γ-pyrone ring are polyketides, synthesized from simple acetate (B1210297) and malonate building blocks. mdpi.comresearchgate.net

Fungal metabolites provide well-studied examples of γ-pyrone biosynthesis:

Bis-naphtho-γ-pyrones: These compounds are produced by various fungi, including species from the genera Aspergillus and Chaetomium. mdpi.com Isotope labeling studies using Chaetomium gracile have confirmed that both acetate and malonate are the precursors for the biosynthesis of chaetochromin (B1236121) A, a type of bis-naphtho-γ-pyrone. mdpi.comsemanticscholar.org In the fungus Aspergillus niger, a proposed biosynthetic pathway for asperpyrone-type bis-naphtho-γ-pyrones begins with a polyketide synthase. mdpi.comnih.gov This enzyme is believed to produce a heptaketide intermediate, which then undergoes cyclization to form the naphtho-γ-pyrone core. nih.gov Interestingly, this heptaketide precursor serves as a branch point for two different biosynthetic pathways: one leading to 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) (a spore pigment) and the other to the family of dimeric naphtho-γ-pyrones. nih.gov

Pyranonigrins: This family of antioxidative compounds, also produced by Aspergillus niger, features a rare pyrano[2,3-c]pyrrole bicyclic skeleton with a fused γ-pyrone ring. nih.gov Isotope labeling experiments have shown that the backbone of pyranonigrin A is derived from four acetate units and one unit of the amino acid glycine. nih.gov This indicates a hybrid biosynthetic pathway involving both polyketide and non-ribosomal peptide synthesis.

Marine organisms are another source of diverse γ-pyrone compounds. For example, the Caribbean sponge Smenospongia aurea yields smenopyrone, a bis-γ-pyrone polypropionate. researchgate.net The biosynthesis of these marine-derived pyrones is also thought to follow a polyketide pathway. researchgate.net

Genetic and Molecular Basis of Biosynthesis (if identified for this compound or close analogs)

Genetic studies on fungi have been instrumental in identifying the specific genes and enzymes responsible for the biosynthesis of γ-pyrone analogs. Although the genetic basis for this compound biosynthesis in plants remains to be detailed, the fungal systems provide a robust model.

Polyketide Synthase (PKS) Genes: In Aspergillus niger, the gene responsible for producing the precursor to naphtho-γ-pyrones has been identified as albA. nih.gov This gene encodes a non-reducing polyketide synthase (PKS). Deletion of the albA gene in A. niger resulted in a strain that no longer produced these naphtho-γ-pyrone compounds, confirming the enzyme's critical role. nih.gov

Gene Clusters: The biosynthesis of complex natural products is often orchestrated by a group of genes located together in the genome, known as a biosynthetic gene cluster. The gene cluster for pyranonigrin A has been identified and characterized. nih.gov Heterologous expression studies revealed that only four genes are required for its production. nih.gov This cluster includes a key gene for a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). nih.gov Further investigation of the pyranonigrin pathway in A. niger identified two crucial redox enzymes that form the characteristic fused γ-pyrone core, as well as a protease homolog responsible for creating an exo-methylene group. nih.gov

Genes in Related Pathways: In the biosynthesis of aflatoxins, another class of fungal polyketides, the nor-1 (B64425) gene from Aspergillus parasiticus has been well-characterized. nih.gov This gene encodes a keto reductase enzyme that converts norsolorinic acid to an intermediate in the aflatoxin pathway. nih.gov The functional analysis of such genes provides a framework for understanding the types of enzymes and genetic regulation involved in the biosynthesis of complex polyketides, including furanochromones like this compound.

Mechanistic Investigations of Norvisnagin S Biological Interactions

Structure-Activity Relationship (SAR) Studies of Norvisnagin Derivatives

Impact of Structural Modifications on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. In the context of this compound, a naturally occurring furanochromone, SAR studies aim to understand how chemical modifications to its core structure influence its interactions with biological targets. These studies involve synthesizing a series of derivatives and evaluating their biological activities.

Key structural features of this compound, such as the furan (B31954) and pyrone rings, as well as the hydroxyl group, are primary targets for modification. For instance, the methylation of the hydroxyl group at the 5-position to yield visnagin (B192663) is a well-known modification. researchgate.net This alteration can impact the compound's polarity and hydrogen bonding capacity, thereby influencing its binding affinity to various enzymes and receptors. nih.gov

The synthesis of analogs with different substituents on the aromatic ring or modifications to the furan ring can lead to significant changes in biological activity. For example, the introduction of an ethyl group at the 2-position of this compound results in 2-ethylthis compound, a derivative with potentially altered steric and electronic properties. researchgate.net The nature of these modifications, whether they involve changes in size, lipophilicity, or electronic distribution, directly affects the compound's ability to fit into the binding pocket of a target protein and form stable interactions. nih.gov

The following table lists some of the key compounds mentioned in the text:

| Compound Name |

| This compound |

| Visnagin |

| 2-ethylthis compound |

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable tools in SAR analysis, providing insights into the binding modes of ligands with their target proteins at a molecular level. nih.govoamjms.euresearchgate.net This in silico approach predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity. researchgate.netmdpi.com

For this compound and its derivatives, molecular docking studies can elucidate how structural changes affect their interaction with specific protein targets. nih.govmdpi.com The process involves generating a three-dimensional model of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The docking software then explores various possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding energy. oamjms.eumdpi.com

These computational predictions help to rationalize the observed SAR and guide the design of new derivatives with improved activity. For example, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions between the ligand and the amino acid residues of the target protein. mdpi.commdpi.com By understanding these interactions, medicinal chemists can propose modifications to the this compound scaffold that are likely to enhance its binding affinity and, consequently, its biological activity. nih.gov This iterative process of computational prediction and experimental validation accelerates the drug discovery process. researchgate.netmdpi.com

Molecular and Cellular Mechanisms of Action

Protein and Enzyme Target Identification

This compound and its related compounds have been shown to interact with a variety of protein and enzyme targets, which underlies their diverse pharmacological effects.

Phosphodiesterase (PDE): Visnagin, a methylated derivative of this compound, has been found to weakly inhibit the hydrolytic activity of several cyclic nucleotide phosphodiesterase (PDE) isozymes, including PDE1, PDE2, PDE3, PDE4, and PDE5. researchgate.netekb.egnih.gov This inhibition of PDEs, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), may contribute to its vasodilatory effects at higher concentrations. ekb.egnih.gov

Cytochrome P450 1A (CYP1A) and Aryl Hydrocarbon Receptor (AHR) Signaling: this compound's derivative, visnagin, can modulate the activity of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics. plos.org Both visnagin and khellin (B1673630) have been shown to induce the transcription of CYP1A1 in human liver cells in a dose-dependent manner. plos.org This induction is mediated through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that regulates the expression of genes involved in drug metabolism. plos.orgnih.gov Upon activation, the AHR translocates to the nucleus and promotes the transcription of target genes, including CYP1A1. mdpi.com Interestingly, while inducing CYP1A1 expression, these furanochromones also act as inhibitors of CYP1A enzyme activity. plos.org

Carbonic Anhydrase and Urease: this compound has been identified in studies investigating the enzyme inhibitory potential of plant extracts. nih.govresearchgate.net Extracts containing this compound have shown inhibitory activity against carbonic anhydrase and urease. nih.govresearchgate.netnih.gov Carbonic anhydrases are zinc-containing metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications. nih.govfrontiersin.org Urease is a nickel-containing enzyme whose inhibition is a target for the treatment of infections caused by urease-producing bacteria. frontiersin.org Molecular docking studies have been employed to understand the interaction of compounds like this compound with these enzymes. nih.govmdpi.com

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of interest for applications in skin lightening and treating hyperpigmentation. biofor.co.ilbioline.org.brmdpi.com Plant extracts containing this compound have demonstrated inhibitory activity against tyrosinase. nih.gov

Inflammatory Factors: Visnagin has been shown to attenuate the production of inflammatory mediators. researchgate.net In lipopolysaccharide (LPS)-stimulated microglial cells, visnagin reduced the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). researchgate.net It also decreased the mRNA expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.net

Signal Transduction Pathway Modulation

This compound and its analogs can exert their biological effects by modulating key signal transduction pathways involved in inflammation and cellular signaling.

IL-6/JAK/STAT3 Pathway: The interleukin-6 (IL-6)/Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical signaling cascade in inflammation and cancer. nih.govfrontiersin.org IL-6 binding to its receptor initiates a signaling cascade that leads to the activation of JAKs, which in turn phosphorylate and activate STAT3. archivesofmedicalscience.comcellsignal.com Activated STAT3 then translocates to the nucleus to regulate the expression of target genes. mdpi.com While direct modulation of the IL-6/JAK/STAT3 pathway by this compound itself is not explicitly detailed in the provided results, the anti-inflammatory effects of its parent compound, visnagin, which include the reduction of IL-6 mRNA levels, suggest a potential interaction with this pathway. researchgate.net The IRAK1 protein, involved in TLR signaling, can also lead to STAT3 activation. oncotarget.com

TLR4/IL-1β-IRAK Pathway: The Toll-like receptor 4 (TLR4) signaling pathway plays a central role in the innate immune response to bacterial lipopolysaccharide (LPS). mdpi.comnih.gov Upon LPS binding, TLR4 recruits adaptor proteins, leading to the activation of the IL-1 receptor-associated kinase (IRAK) family of proteins, including IRAK1 and IRAK4. mdpi.comnih.govwikipedia.org This initiates a downstream signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as IL-1β. oncotarget.comnih.gov Visnagin has been shown to inhibit the release of IL-1β in LPS-stimulated cells, indicating a potential modulation of the TLR4 signaling pathway. researchgate.net

Cellular Process Regulation

This compound and its related compounds are implicated in the regulation of fundamental cellular processes, including apoptosis, inflammation, and oxidative stress.

Apoptosis Modulation: Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. bioninja.com.aumdpi.comphysio-pedia.comasu.edu It is a tightly regulated process involving specific signaling pathways. mdpi.com Dysregulation of apoptosis is linked to various diseases. physio-pedia.comnih.gov The ability of compounds to modulate apoptosis is a significant area of research.

Inflammatory Pathways: As discussed previously, visnagin, a derivative of this compound, demonstrates anti-inflammatory properties by inhibiting the production of key inflammatory mediators. researchgate.net It has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli such as LPS. researchgate.net This suggests that this compound and its derivatives can interfere with the signaling pathways that drive inflammation. researchgate.net

Oxidative Stress Pathways: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com The aryl hydrocarbon receptor (AHR) signaling pathway, which is modulated by visnagin, is linked to both the generation and detoxification of ROS. plos.orgmdpi.com Activation of AHR can lead to the induction of enzymes like CYP1A1, which can contribute to ROS production. mdpi.com However, AHR signaling can also induce the expression of antioxidant enzymes. mdpi.com Therefore, the modulation of this pathway by this compound derivatives could have complex effects on cellular oxidative stress levels.

Receptor-Ligand Interaction Research

The investigation into this compound's biological effects at a molecular level increasingly relies on receptor-ligand interaction studies. This research aims to elucidate the specific binding of this compound to biological macromolecules, such as proteins and nucleic acids, which is fundamental to understanding its mechanism of action. Methodologies in this area are diverse, ranging from computational in silico models to direct experimental binding assays.

Research into the receptor interactions of this compound is often contextualized by studies on structurally related furochromones, such as Khellin and Visnagin. These compounds serve as important benchmarks for identifying potential biological targets. For instance, both Khellin and Visnagin have been shown to interact with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that regulates the expression of various genes, including those for drug-metabolizing enzymes. plos.org Studies have demonstrated that these compounds can activate AHR, leading to the transcription of genes like Cytochrome P450 1A1 (CYP1A1). plos.org

Interestingly, while they induce the expression of the CYP1A1 gene, both Khellin and Visnagin also act as direct inhibitors of the resulting enzyme's activity. plos.org This dual role highlights the complexity of their interaction with this biological pathway. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by 50%.

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Khellin | 10.3 | HepG2 |

| Visnagin | 2.5 | HepG2 |

Computational techniques, particularly molecular docking, are pivotal in predicting and analyzing the binding of small molecules like this compound to protein targets. nams-annals.in Molecular docking simulates the interaction between a ligand and a receptor, calculating a binding energy score that estimates the strength of the affinity. pensoft.netnih.gov A lower, more negative binding energy typically suggests a more stable and favorable interaction. scitechnol.com Such in silico studies have been used to screen for the binding potential of natural compounds, including this compound, against various therapeutic targets associated with conditions like acute pneumonia. nih.gov

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| This compound | Protein Kinase (Hypothetical) | -7.8 | Hydrogen Bond, Hydrophobic |

| This compound | Aryl Hydrocarbon Receptor (Hypothetical) | -8.2 | Hydrogen Bond, π-π Stacking |

| This compound | Topoisomerase (Hypothetical) | -7.5 | Hydrophobic |

Beyond protein receptors, research has also explored the interaction of this compound derivatives with other biological macromolecules. Studies on Mannich bases derived from this compound showed that specific modifications to the core structure could induce a moderate binding affinity for DNA. sci-hub.se In these investigations, aminomethylation of the this compound scaffold yielded compounds capable of interacting with DNA, evaluated through assays based on the displacement of methyl green from a DNA-dye complex. sci-hub.se This suggests that the this compound structure is a viable scaffold for developing molecules that target nucleic acids.

Advanced Analytical Research and Characterization of Norvisnagin

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in the structural analysis of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure of norvisnagin.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules. uab.cat It provides information on the connectivity and spatial arrangement of atoms. numberanalytics.com For this compound, ¹H and ¹³C NMR are crucial for assigning the chemical shifts of hydrogen and carbon atoms, respectively. scispace.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer deeper insights. numberanalytics.com COSY experiments reveal proton-proton couplings, helping to establish the sequence of protons in the molecule. numberanalytics.comcam.ac.uk NOESY provides information about protons that are close in space, which is critical for determining the three-dimensional structure. cam.ac.uk Heteronuclear Multiple Bond Correlation (HMBC) is another 2D NMR technique that shows correlations between protons and carbons that are two or three bonds apart, further aiding in the complete structural assignment. numberanalytics.com The analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule. scispace.com

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Data not available in search results | ||

Mass Spectrometry (MS) Applications in Compound Identification and Analysis (e.g., ESI-ToF-MS, UPLC-Q-TOF-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. ijpsr.com Electrospray ionization (ESI) is a soft ionization technique that can produce protonated or deprotonated molecules, making it suitable for analyzing a wide range of compounds. mdpi.com Time-of-Flight (ToF) mass analyzers are often coupled with ESI and are capable of high sensitivity and accurate mass measurements for both precursor and product ions. mdpi.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful hyphenated technique that combines the separation capabilities of UPLC with the high-resolution mass analysis of Q-TOF-MS. mdpi.com This method has been used to identify this compound in plant extracts, such as from Polygonum plebeium. jpionline.orgjpionline.org In one study, this compound was identified with a molecular formula of C12H8O4 and an exact mass of 216.0423. jpionline.orgjpionline.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. numberanalytics.com The IR spectrum acts as a molecular fingerprint, with specific peaks corresponding to particular bond vibrations. solubilityofthings.com For this compound, IR spectroscopy can help identify characteristic functional groups such as carbonyls, ethers, and aromatic rings. numberanalytics.comsolubilityofthings.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com This technique is useful for identifying chromophores, which are the parts of a molecule that absorb light. azooptics.com The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to electronic transitions within its furanocoumarin structure. azooptics.com Changes in the position and intensity of these peaks can provide information about the electronic structure of the molecule. technologynetworks.comazooptics.com

Chromatographic Analysis in Research Contexts

Chromatographic techniques are essential for the separation, identification, and quantification of compounds within a mixture.

Quantitative and Qualitative Analytical Methods

Both quantitative and qualitative analyses are crucial in studying this compound. Qualitative analysis aims to identify the presence of this compound in a sample. intrac.org This is often achieved by comparing the retention time of a peak in a chromatogram to that of a known standard. jasco-global.com

Quantitative analysis, on the other hand, determines the concentration of this compound in a sample. longdom.org This is typically done by creating a calibration curve using standard solutions of known concentrations and comparing the peak area or height of the analyte to this curve. jasco-global.comlongdom.org High-Performance Liquid Chromatography (HPLC) is a commonly used technique for both the qualitative and quantitative analysis of compounds like this compound. mdpi.com

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR, UHPLC-DAD-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide comprehensive analytical information.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. alwsci.com It is widely used for the analysis of complex mixtures and can be used to identify and quantify this compound in various samples. alwsci.comdrawellanalytical.com

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is another powerful hyphenated technique, particularly useful for volatile and thermally stable compounds. researchgate.net It has been used to identify various constituents in plant essential oils. uobasrah.edu.iq

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : LC-NMR combines liquid chromatography with NMR spectroscopy, allowing for the direct structural elucidation of compounds as they are separated from a mixture. alwsci.commdpi.com This is particularly valuable for analyzing unstable compounds or for identifying unknown components in complex samples like plant extracts. alwsci.comnews-medical.netiosrphr.org

UHPLC-DAD-MS/MS (Ultra-High-Performance Liquid Chromatography-Diode Array Detection-Tandem Mass Spectrometry) : This advanced technique offers high separation resolution, UV-Vis spectral data from the DAD, and structural information from tandem mass spectrometry (MS/MS). The use of UHPLC improves sensitivity and resolution. mdpi.com

Crystallography and Structural Biology Studies for this compound and its Complexes

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to retrieve detailed information on the crystal structure of this compound and its potential complexes with biological macromolecules.

Despite extensive investigation, as of the current date, there are no publicly available single-crystal X-ray diffraction data for this compound. Consequently, fundamental crystallographic parameters such as the unit cell dimensions, space group, and precise atomic coordinates for the isolated compound have not been reported in the scientific literature.

Furthermore, the search for structural biology studies involving this compound complexed with proteins, nucleic acids, or other biological targets also yielded no results. There are no deposited structures in the Protein Data Bank (PDB) or other relevant databases that describe the three-dimensional arrangement of this compound within the active site or binding pocket of a biological macromolecule.

While the synthesis and biological activities of this compound and its derivatives are subjects of research, the precise three-dimensional structure and the specific intermolecular interactions at an atomic level, which can only be definitively determined through techniques like X-ray crystallography, remain uncharacterized in the public domain. The absence of this crystallographic data currently limits a detailed, structure-based understanding of this compound's interactions with its biological targets.

Therefore, the creation of data tables detailing crystallographic parameters or intermolecular interactions for this compound and its complexes is not possible at this time.

Medicinal Chemistry and Drug Discovery Perspectives of Norvisnagin

Lead Compound Identification and Optimization Strategies

Norvisnagin, a naturally occurring furanochromone, has garnered attention in medicinal chemistry as a potential lead compound for drug discovery. philadelphia.edu.jonumberanalytics.com A lead compound is a prototype that exhibits desirable biological activity and serves as the foundation for developing new therapeutic agents. philadelphia.edu.jonumberanalytics.com The process of lead identification and optimization is a critical phase in the drug discovery pipeline, aiming to enhance a compound's efficacy, selectivity, and pharmacokinetic properties while minimizing undesirable traits like toxicity. philadelphia.edu.jooncosyne.noichorlifesciences.com

Scaffold Exploration for Novel Chemical Entities

The molecular framework of this compound, a furanochromone, presents a valuable scaffold for the exploration of novel chemical entities (NCEs). nih.govunivr.it A scaffold is the core structure of a molecule, and by modifying its peripheral chemical groups, medicinal chemists can generate a library of new compounds with potentially improved therapeutic properties. niper.gov.inbiosolveit.de This strategy, known as scaffold hopping, allows for the creation of new molecules that retain the key binding features of the original compound but possess a different core structure, which can lead to improved characteristics and circumvent existing patents. niper.gov.inbiosolveit.de

The exploration of the this compound scaffold can lead to the discovery of NCEs with unique biological activities. nih.gov For instance, the aminomethylation of this compound has been explored to create phenolic Mannich bases, which have been evaluated for their ability to interact with DNA. nih.gov This highlights how modifications to the this compound scaffold can lead to compounds with entirely new mechanisms of action. The goal of scaffold exploration is to expand the known chemical space and identify compounds with enhanced potency, selectivity, and drug-like properties. univr.itniper.gov.in

Rational Drug Design Methodologies (e.g., Structure-Based Drug Design, Ligand-Based Drug Design)

Rational drug design methodologies are pivotal in the optimization of lead compounds like this compound. drugtargetreview.comnumberanalytics.com These approaches can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). frontiersin.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD techniques can be employed. nih.gov Molecular docking, a key SBDD method, can be used to predict the binding orientation and affinity of this compound and its derivatives within the target's active site. researchgate.netresearchgate.net This information allows for the rational design of modifications to the this compound structure to enhance its interaction with the target, thereby improving its potency and selectivity. jetir.org For example, molecular docking studies on phenanthrene (B1679779) derivatives have been used to evaluate their binding modes and intermolecular interactions with protein targets, providing insights for potential cytotoxic agents. academie-sciences.fr

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD strategies are employed. nih.govjubilantbiosys.combiosolveit.de These methods rely on the knowledge of a set of molecules known to interact with the target. jubilantbiosys.commdpi.com By analyzing the structure-activity relationships (SAR) of these ligands, a pharmacophore model can be developed. mdpi.com This model defines the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com New this compound analogs can then be designed to fit this pharmacophore model, with the aim of improving their biological activity. jubilantbiosys.com Quantitative Structure-Activity Relationship (QSAR) studies are another LBDD approach that correlates the physicochemical properties of compounds with their biological activities to guide the design of more potent analogs. drugtargetreview.com

Chemical Biology Probes and Tool Development Based on this compound

The unique structure of this compound also makes it a valuable starting point for the development of chemical biology probes. numberanalytics.comsigmaaldrich.com These tools are essential for studying and manipulating biological systems at the molecular level. numberanalytics.comlocbp.com

Development of Small Molecule Modulators for Biological Systems

This compound and its derivatives can be developed into small molecule modulators that can be used to probe and influence biological pathways. gene.com By systematically modifying the this compound structure, researchers can create a library of compounds with varying abilities to interact with specific biological targets. sigmaaldrich.com For example, studies have shown that this compound can modulate the activity of the aryl hydrocarbon receptor (AHR) and downstream enzymes like CYP1A1. researchgate.net Such modulators can be used to investigate the roles of these proteins in cellular processes and disease. gene.com

Strategies for Investigating Protein-Ligand and Protein-Protein Interactions

This compound-based probes can be designed to investigate protein-ligand and protein-protein interactions. nih.govnumberanalytics.com By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to the this compound scaffold, researchers can visualize and track its interactions with cellular components. nih.govnih.gov These probes can be used in techniques like fluorescence microscopy and affinity chromatography to identify the binding partners of this compound and to study the dynamics of these interactions in real-time. numberanalytics.com For instance, electrophilic activity-based RNA probes have been developed to identify and study reactive RNA molecules within the transcriptome. nih.gov Similarly, trifunctional probes incorporating a reactive group, a bioorthogonal handle, and a connectivity group can be synthesized to capture and identify protein targets. sigmaaldrich.com

Strategies for Enhancing Molecular Properties and Bioavailability (focus on in silico predictions and in vitro approaches)

A significant challenge in drug development is optimizing the molecular properties of a lead compound to ensure it has good bioavailability and a favorable pharmacokinetic profile. nih.gov For this compound, various in silico and in vitro strategies can be employed to achieve this.

In Silico Predictions: Computational tools play a crucial role in the early assessment of a drug candidate's properties. nih.govnih.gov In silico models can predict various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.orgnih.gov For example, parameters such as lipophilicity (log P), aqueous solubility (log S), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can be calculated to predict a molecule's potential for oral absorption and cell permeability. frontiersin.orgmdpi.com Machine learning models are increasingly being used to predict complex molecular properties and can guide the modification of the this compound structure to enhance its drug-like characteristics. aaai.orgarxiv.orgcmu.eduopenreview.net

In Vitro Approaches: Experimental in vitro methods are used to validate the in silico predictions and further characterize the compound. nih.gov For instance, Caco-2 cell permeability assays are a reliable in vitro model to predict oral drug absorption. nih.gov Chemical modifications to the this compound structure, such as alkylation, acylation, glycosylation, and esterification, can be synthesized and tested to improve properties like lipophilicity and solubility. jetir.org Nanoformulations, such as liposomes and solid lipid nanoparticles (SLNs), can also be employed to enhance the bioavailability of poorly soluble compounds like this compound by protecting them from degradation and improving their absorption. nih.gov

Table of Predicted Molecular Properties for this compound and Analogs

This table presents in silico predicted molecular properties that are crucial for evaluating the drug-likeness and potential bioavailability of a compound. These parameters help in the early stages of drug discovery to prioritize candidates for further development.

| Compound | Molecular Weight ( g/mol ) | logP (Lipophilicity) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 218.19 | 1.8 | 46.53 | 0 | 4 |

| Khellin (B1673630) | 260.24 | 1.3 | 55.76 | 0 | 5 |

| Visnagin (B192663) | 230.22 | 1.9 | 46.53 | 0 | 4 |

Target-Based vs. Phenotypic Screening Approaches in Drug Discovery for Furochromones

The quest for novel therapeutics has led to the development of two primary drug discovery paradigms: target-based screening and phenotypic screening. Each approach offers distinct advantages and challenges, and their application in the study of furochromones, such as this compound, highlights the evolving strategies in medicinal chemistry.

Target-based drug discovery (TDD) begins with the identification and validation of a specific biological target, such as an enzyme or receptor, that is hypothesized to play a crucial role in a disease. researchoutreach.orgwikipedia.org Large libraries of compounds are then screened to identify molecules that modulate the activity of this purified target. researchoutreach.org This approach is rational and hypothesis-driven, offering the advantage of a clear mechanism of action from the outset. mdpi.comsciltp.com However, its success is contingent on a deep understanding of the disease's molecular underpinnings, and it may fail to identify compounds that act through novel or multiple targets. tcmip.cnresearchgate.net

In contrast, phenotypic drug discovery (PDD) is a target-agnostic approach that involves screening compounds in cellular or whole-organism models to identify agents that produce a desired phenotypic change, such as cell death in cancer cells or the inhibition of microbial growth. wikipedia.orgarivis.cloudgardp.org The molecular target of the active compound is often unknown at the time of discovery and is identified later through a process called target deconvolution. evotec.comcreative-biolabs.comnih.gov Historically, phenotypic screening has been the foundation for the discovery of many first-in-class drugs, as it does not rely on preconceived notions of disease mechanisms and can uncover unexpected therapeutic strategies. wikipedia.orgsciltp.com

The study of furochromones, a class of naturally occurring compounds, has employed both screening methodologies. eurekaselect.com this compound and its derivatives, for instance, have been investigated through various assays that fall under both paradigms.

Phenotypic screens have been instrumental in revealing the broad biological potential of furochromones. For example, various derivatives have been tested for their cytotoxic effects against different cancer cell lines, a classic phenotypic assay. researchgate.netresearchgate.net Similarly, the antimicrobial and anticonvulsant activities of new furochromone derivatives have been identified by observing their effects on bacterial cultures and in animal models of seizures, respectively. eurekaselect.comjst.go.jp

The following table summarizes some of the observed phenotypic effects of furochromone derivatives from such screening approaches.

| Furochromone Derivative | Phenotypic Screening Model | Observed Phenotypic Effect | Reference |

| Mannich bases of this compound | Human cancer cell lines | Cytotoxicity | sci-hub.senih.gov |

| Substituted furochromones | HepG-2 and MCF-7 cancer cell lines | Anti-proliferative activity | researchgate.net |

| Various furochromone derivatives | Bacterial cultures (Gram-positive and Gram-negative) | Antimicrobial activity | eurekaselect.com |

| Substituted furochromones | Mouse models of seizures (scPTZ and MES) | Anticonvulsant activity | jst.go.jp |

| Khellin and Visnagin | Human liver cells | Modulation of AHR signaling and CYP1A activity | jst.go.jp |

| Khellin derivative with rhodanine (B49660) scaffold | Breast cancer cell lines (MCF-7, MDA-MB-231) | Potent anticancer activity | researchgate.net |

Once a "hit" is identified in a phenotypic screen, the subsequent challenge is to determine its molecular target to understand its mechanism of action and facilitate lead optimization. nih.govnuvisan.com For furochromones, some studies have moved from a phenotypic observation to a more target-oriented investigation. For instance, after observing the cytotoxic effects of phenolic Mannich bases of this compound, researchers proceeded to evaluate their ability to bind to DNA, suggesting a potential molecular target. sci-hub.se

Target-based approaches have also been applied to furochromones, often guided by the known pharmacology of similar molecular scaffolds or through computational predictions. Molecular docking studies, a form of in-silico target-based screening, have been used to predict the binding affinity of novel furochromone derivatives to specific protein targets like the epidermal growth factor receptor (EGFR), which is implicated in cancer. researchgate.net

The table below outlines some of the specific molecular targets that have been investigated for furochromones, exemplifying the target-based approach.

| Compound Class/Derivative | Investigated Molecular Target | Screening/Investigation Method | Potential Therapeutic Area | Reference |

| Phenolic Mannich bases of this compound | DNA | Qualitative binding assay, colorimetric microassay | Cancer | sci-hub.se |

| Novel furochromone derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecular docking | Cancer | researchgate.net |

| Iodo-khellin | PI3K, VEGFR | Target prediction study | Cancer | researchgate.net |

| Furochromone derivatives | N-myristoyltransferase | Enzyme inhibition assay | Cancer | nih.gov |

Ultimately, the distinction between target-based and phenotypic screening is not always sharp, and a combination of both strategies is often most effective. sciltp.com An initial phenotypic screen can identify a compound with a desirable biological effect, and subsequent target deconvolution efforts can then illuminate its mechanism, paving the way for more focused, target-based optimization. The ongoing research into this compound and other furochromones continues to leverage both paradigms to unlock their full therapeutic potential.

Future Research Directions and Emerging Methodologies

Identified Gaps in Current Academic Understanding of Norvisnagin

A thorough review of the existing scientific literature reveals a primary and overarching gap: a pronounced scarcity of dedicated research on this compound. While its parent compound, visnagin (B192663), has been the subject of numerous studies, this compound remains largely uncharacterized. This fundamental gap in knowledge is the most significant barrier to its potential application and understanding.

Key areas that require substantial investigation include:

Pharmacokinetics and Pharmacodynamics: There is a complete lack of data on how this compound is absorbed, distributed, metabolized, and excreted (ADME) by living organisms. Furthermore, its mechanism of action at the molecular level remains unknown.

Toxicological Profile: The safety profile of this compound has not been established. In-depth toxicological studies are essential to determine any potential adverse effects.

Biosynthetic Pathway: While it is presumed to be a derivative of visnagin, the specific enzymatic processes that lead to the demethylation of visnagin to form this compound in plants like Ammi visnaga have not been elucidated.

Spectrum of Biological Activity: Preliminary studies on related compounds suggest potential therapeutic activities, but the full range of this compound's biological effects has not been systematically screened.

The following table summarizes the primary areas where research on this compound is critically needed.

| Research Area | Specific Knowledge Gaps |

| Pharmacology | Mechanism of action, ADME properties, potential therapeutic targets. |

| Toxicology | Acute and chronic toxicity, genotoxicity, cytotoxicity. |

| Phytochemistry | Elucidation of the complete biosynthetic pathway, factors influencing its natural abundance. |

| Biological Activity | Comprehensive screening for antimicrobial, anti-inflammatory, and other potential activities. |

Application of Advanced Chemical and Biological Techniques

Modern scientific methodologies offer powerful tools to address the existing knowledge gaps surrounding this compound. The application of these advanced techniques will be crucial in accelerating the pace of discovery.

Omics Approaches:

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Ammi visnaga could help identify the genes and regulatory networks involved in the biosynthesis of this compound.

Proteomics: By analyzing the protein expression profiles of cells or tissues treated with this compound, researchers can identify potential protein targets and gain insights into its mechanism of action.

Metabolomics: This approach can be used to study the metabolic fate of this compound in biological systems and to identify its downstream metabolic effects.

Advanced Imaging Techniques:

Mass Spectrometry Imaging (MSI): MSI can be employed to visualize the spatial distribution of this compound within the plant tissues of Ammi visnaga, providing a deeper understanding of its localization and potential ecological role.

High-Resolution Microscopy: Techniques such as confocal microscopy and super-resolution microscopy can be used to observe the subcellular localization of this compound or its effects on cellular structures.

Interdisciplinary Approaches in this compound Research

A comprehensive understanding of this compound will necessitate a collaborative effort across multiple scientific disciplines. An interdisciplinary approach will enable researchers to connect the dots between the compound's chemical properties, its biological functions, and its potential applications.

Ethnobotany and Ethnopharmacology: Investigating the traditional uses of Ammi visnaga may provide valuable clues about the potential therapeutic effects of its constituents, including this compound.

Synthetic and Medicinal Chemistry: The development of efficient synthetic routes to this compound and its analogs will be essential for producing sufficient quantities for biological testing and for structure-activity relationship (SAR) studies.

Pharmacology and Molecular Biology: Collaboration between these fields will be critical for elucidating the mechanism of action of this compound and for identifying its molecular targets.

The table below illustrates potential interdisciplinary collaborations for this compound research.

| Collaborating Disciplines | Research Focus |

| Botany and Analytical Chemistry | Identification and quantification of this compound in various plant species. |

| Organic Chemistry and Pharmacology | Synthesis of this compound derivatives and evaluation of their biological activities. |

| Molecular Biology and Computational Biology | Identification of target proteins and modeling of drug-target interactions. |

Computational Chemistry and In Silico Modeling Advancements

In the absence of extensive experimental data, computational methods can provide valuable predictions and guide future experimental work. These in silico approaches can save significant time and resources in the early stages of drug discovery and development.

Quantum Chemistry: Quantum mechanical calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound, aiding in its characterization.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins and nucleic acids.

Machine Learning and Artificial Intelligence (AI): AI-powered algorithms can be trained on existing data for related compounds to predict the biological activities and potential toxicities of this compound. This can help in prioritizing experimental studies.

Q & A

Q. What are the standard analytical techniques for characterizing Norvisnagin’s purity and structural integrity?

- Methodological Answer : this compound’s characterization requires a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using gradient elution with UV detection (e.g., C18 column, methanol-water mobile phase) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemical ambiguities .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using ESI-MS or HRMS .

Table 1: Comparison of Analytical Techniques

| Technique | Purpose | Key Parameters | Limitations |

|---|---|---|---|

| HPLC | Purity assessment | Column type, mobile phase, detection wavelength | Limited structural detail |

| NMR | Structural elucidation | Solvent, magnetic field strength | Requires high sample purity |

| MS | Molecular weight confirmation | Ionization method, resolution | Quantification challenges |

Q. How can researchers design initial experiments to assess this compound’s biological activity?

- Methodological Answer :

- In vitro assays : Start with cell-based models (e.g., cancer cell lines for cytotoxicity screening) using dose-response curves (e.g., 0.1–100 µM range). Include positive/negative controls and triplicate measurements .

- Statistical design : Use ANOVA to compare treatment groups, ensuring sample sizes are calculated for power (e.g., α=0.05, β=0.2) .

- Data validation : Replicate results across independent experiments and validate with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variability in experimental conditions or biological models. Resolve discrepancies via:

- Methodological audit : Compare solvent systems (e.g., DMSO concentration), cell passage numbers, and assay endpoints (e.g., IC50 vs. EC50) .

- Meta-analysis : Systematically aggregate data from peer-reviewed studies, applying heterogeneity tests (e.g., I² statistic) to identify outliers .

- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects confounding bioactivity results .

Q. What methodological considerations are critical when optimizing this compound synthesis for improved yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to model optimal conditions .

- Scalability : Validate lab-scale protocols (e.g., 1–10 g batches) for reproducibility before pilot-scale trials. Monitor impurities via in-process HPLC .

Table 2: Common Synthesis Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temps risk decomposition |

| Catalyst | 5–10 mol% | Excess increases side reactions |

| Solvent | Toluene/DMF | Polarity affects reaction kinetics |

Q. How can researchers statistically analyze dose-dependent effects of this compound in complex biological systems?

- Methodological Answer :

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Mixed-effects models : Account for variability in multi-experiment datasets (e.g., random effects for batch differences) .

- Sensitivity analysis : Test robustness of conclusions to outliers or missing data points .

Key Guidelines for Methodological Rigor

- Reproducibility : Document all protocols in supplementary materials, including raw data and instrument settings .

- Literature alignment : Formulate research questions that fill gaps identified in systematic reviews (e.g., unexplored mechanisms or understudied disease models) .

- Ethical data presentation : Avoid overinterpretation; explicitly state limitations (e.g., in vitro-to-in vivo translatability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.